Eseramine
描述
This compound has been reported in Physostigma venenosum with data available.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
6091-57-2 |
|---|---|
分子式 |
C16H22N4O3 |
分子量 |
318.37 g/mol |
IUPAC 名称 |
[(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1 |
InChI 键 |
PYEMNABYODPRPP-BBRMVZONSA-N |
手性 SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |
产品来源 |
United States |
Foundational & Exploratory
The Calabar Bean's Potent Secret: A Technical Guide to the Discovery and Isolation of Eserine (Physostigmine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and isolation of eserine, more commonly known as physostigmine, from the Calabar bean (Physostigma venenosum). It details the historical context of its discovery, moving from its use as an ordeal poison in West Africa to its identification as a potent alkaloid with significant pharmacological applications. This document outlines both historical and modern experimental protocols for the extraction, purification, and characterization of eserine, supported by quantitative data and detailed methodologies. Furthermore, it elucidates the signaling pathway of physostigmine as a cholinesterase inhibitor through a comprehensive diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of this pivotal compound in the history of pharmacology and medicine.
Introduction: From Ordeal Poison to Ophthalmic Solution
The Calabar bean, the seed of the West African vine Physostigma venenosum, holds a significant place in the annals of pharmacology and toxicology.[1] For centuries, it was used by the Efik people of Old Calabar (present-day Nigeria) as an ordeal poison, administered to those accused of crimes.[1][2] Survival was taken as a sign of innocence, while death was proof of guilt.
The journey of the Calabar bean from a tool of justice to a subject of scientific inquiry began in the mid-19th century. Scottish missionary Rev. William Freeman Daniell first described the "esere" or ordeal bean to the Western world in 1846.[1] This sparked the interest of scientists in Edinburgh, a hub for toxicological and pharmacological research at the time.
Sir Robert Christison, a prominent toxicologist, conducted some of the earliest scientific investigations into the bean's properties, famously experimenting on himself in 1855 and documenting its physiological effects.[1] His work paved the way for his student, Thomas Richard Fraser, who in 1862, presented his M.D. thesis on the therapeutic applications of physostigmine, shifting its perception from a mere poison to a potential medicinal agent.[3] Fraser was the first to prepare a stable, amorphous extract of the active principle, which he named "eserine".
The crystalline form of the alkaloid was first isolated in 1864 by Jobst and Hesse, who named it "physostigmine".[2] This breakthrough allowed for more precise pharmacological studies and ultimately led to its use in medicine, most notably by the ophthalmologist Ludwig Laqueur in 1876 for the treatment of glaucoma.[4]
Physicochemical Properties of Eserine and its Salts
Eserine (physostigmine) is an indole alkaloid. For pharmaceutical and research applications, it is often used in its more stable salt forms, primarily as physostigmine salicylate or physostigmine sulfate. The physicochemical properties of these compounds are crucial for their handling, formulation, and analytical characterization.
| Property | Physostigmine (Eserine) | Physostigmine Salicylate | Physostigmine Sulfate |
| Molecular Formula | C₁₅H₂₁N₃O₂[5] | C₂₂H₂₇N₃O₅[6] | (C₁₅H₂₁N₃O₂)₂·H₂SO₄ |
| Molecular Weight | 275.35 g/mol [5] | 413.47 g/mol [6] | 648.77 g/mol |
| Appearance | White, odorless, microcrystalline powder[5] | White, shining, odorless crystals or white powder | White, odorless, microcrystalline powder |
| Melting Point | 105-106 °C (stable form), 86-87 °C (unstable form)[7] | 185-187 °C[7] | ~145 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in alcohol, benzene, chloroform, and oils[7] | Soluble in water (1 g in 75 mL), alcohol (1 g in 16 mL), and chloroform (1 g in 6 mL) | Freely soluble in water and alcohol |
| Optical Rotation | [α]D²⁵ -76° (in chloroform)[5] | [α]D²⁵ -92° (in water) | Levorotatory |
Experimental Protocols: Isolation and Purification of Eserine
The isolation of eserine from Calabar beans involves a multi-step process of extraction, acid-base partitioning, and purification. While the fundamental principles have remained the same since the 19th century, modern techniques offer higher efficiency and purity.
Historical Isolation Method (Conceptual Reconstruction based on Jobst and Hesse, 1864)
This protocol is a conceptual reconstruction of the likely methods used by Jobst and Hesse, based on the chemical knowledge and techniques of the era.
Experimental Workflow: Historical Isolation of Eserine
Caption: Historical workflow for eserine isolation.
Methodology:
-
Maceration and Extraction: Powdered Calabar beans were likely macerated and then percolated with a suitable solvent, such as 95% ethanol, to extract the alkaloids and other soluble components.
-
Concentration: The ethanolic extract would have been concentrated by distillation to remove the bulk of the solvent, yielding a thick, crude extract.
-
Acid-Base Partitioning:
-
The crude extract was dissolved in dilute sulfuric acid. This protonates the basic eserine, forming a water-soluble salt, while leaving non-basic impurities in the organic phase.
-
This acidic aqueous solution was then likely washed with a non-polar solvent like diethyl ether to remove fats and other lipophilic impurities.
-
The aqueous layer was then made alkaline by the addition of a weak base, such as sodium bicarbonate. This deprotonates the eserine salt, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.
-
The alkaline solution was then repeatedly extracted with diethyl ether to transfer the free eserine into the organic phase.
-
-
Crystallization: The combined ether extracts were concentrated, and upon standing, crystalline physostigmine (eserine) would precipitate out. Further recrystallization from diethyl ether would have been performed to increase purity.
Modern Laboratory-Scale Isolation and Purification Protocol
This protocol incorporates modern laboratory techniques for improved efficiency, yield, and purity.
Experimental Workflow: Modern Isolation of Eserine
Caption: Modern workflow for eserine isolation.
Methodology:
-
Soxhlet Extraction:
-
100 g of finely powdered Calabar beans are placed in a cellulose thimble.
-
The thimble is placed in a Soxhlet extractor fitted with a 1 L round-bottom flask containing 500 mL of methanol.
-
The beans are extracted for 8-12 hours.
-
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Liquid-Liquid Extraction:
-
The crude extract is dissolved in 200 mL of 5% hydrochloric acid.
-
The acidic solution is washed three times with 100 mL portions of dichloromethane to remove non-basic impurities. The aqueous layer is retained.
-
The aqueous layer is cooled in an ice bath and the pH is adjusted to 9 with concentrated ammonium hydroxide.
-
The alkaline solution is extracted three times with 150 mL portions of dichloromethane. The organic layers are combined.
-
-
Drying and Evaporation: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude eserine.
-
Column Chromatography:
-
The crude eserine is purified by column chromatography on silica gel.
-
A gradient elution system of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity with methanol) is used.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure eserine.
-
-
Recrystallization: The fractions containing pure eserine are combined, the solvent is evaporated, and the residue is recrystallized from an ethanol/hexane mixture to yield pure physostigmine crystals.
Quantitative Data
The yield of eserine from Calabar beans can vary depending on the source of the beans and the extraction method used.
| Parameter | Value | Reference |
| Typical Eserine content in Calabar beans | 0.1 - 0.3% (w/w) | |
| Extraction Yield (Modern Protocol) | Approximately 0.08 - 0.25% of the initial dry weight of beans | |
| Purity after Column Chromatography | > 95% (as determined by HPLC) | |
| Purity after Recrystallization | > 99% (as determined by HPLC) |
Characterization of Eserine
The identity and purity of the isolated eserine are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for the quantitative analysis of physostigmine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of eserine, further confirming its identity.
Signaling Pathway of Eserine (Physostigmine)
Eserine exerts its pharmacological effects by acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8] By inhibiting AChE, eserine increases the concentration and duration of action of ACh at cholinergic synapses. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a wide range of physiological effects.
Signaling Pathway: Eserine as a Cholinesterase Inhibitor
Caption: Eserine inhibits AChE, increasing ACh levels.
Conclusion
The discovery and isolation of eserine from the Calabar bean represent a landmark achievement in the history of pharmacology. From its origins as an ordeal poison, this potent alkaloid has become an invaluable tool in medicine and research. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the extraction, purification, and characterization of eserine. Furthermore, the elucidation of its signaling pathway as a cholinesterase inhibitor underscores its significance in our understanding of neurotransmission. This technical guide serves as a testament to the enduring importance of natural products in drug discovery and development, offering valuable insights for today's researchers and scientists.
References
- 1. THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Episodes in the Story of Physostigmine [triggered.edina.clockss.org]
- 3. [Development of physostigmine from a poisonous plant to an antidote. One of the most important drugs in the development of modern medicine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. (-)-Physostigmine salicylate | C22H27N3O5 | CID 657348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physostigmine [drugfuture.com]
- 8. physostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacological Profile of Eseramine: A Technical Guide for Preclinical Research
Introduction
Eseramine, a pyrroloindole alkaloid, is a structural analog of physostigmine (also known as eserine), a well-characterized acetylcholinesterase (AChE) inhibitor.[1][2] While preclinical research on this compound is limited, its close structural relationship to physostigmine suggests a similar pharmacological profile centered on the potentiation of cholinergic neurotransmission. This technical guide provides a comprehensive overview of the known preclinical data for this compound and leverages the extensive research on physostigmine to construct a putative pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of cholinergic compounds.
Mechanism of Action: Cholinesterase Inhibition
This compound, like its parent compound physostigmine, is presumed to act as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By inhibiting AChE, this compound is expected to increase the concentration and prolong the action of ACh at cholinergic synapses, thereby enhancing signaling through both muscarinic and nicotinic acetylcholine receptors.[4]
In Vitro Cholinesterase Inhibition
Limited direct data exists for the in vitro inhibitory activity of this compound. One study reported its activity as an inhibitor of electric eel acetylcholinesterase, though specific quantitative values require access to the full publication. For the purpose of this guide, the well-documented cholinesterase inhibition data for physostigmine is presented as a proxy.
| Compound | Enzyme | Source | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase | Electric Eel | Data not available in abstract | [5] |
| Physostigmine (Eserine) | Acetylcholinesterase | Not Specified | 0.85 ± 0.0001 | [5] |
| Physostigmine (Eserine) | Butyrylcholinesterase | Not Specified | 0.04 ± 0.0001 | [5] |
Table 1: In Vitro Cholinesterase Inhibitory Activity
Putative Receptor Binding Profile
| Receptor Family | Subtypes | General Role in CNS | Potential Effects of Enhanced Acetylcholine Signaling |
| Muscarinic | M1-M5 | Learning, memory, cognition, motor control | Modulation of cognitive processes, potential for both therapeutic and adverse effects depending on subtype engagement. |
| Nicotinic | α7, α4β2, etc. | Cognition, attention, reward, synaptic plasticity | Enhancement of attention and cognitive performance. |
Table 2: Overview of Cholinergic Receptor Families and Potential Effects of this compound
Preclinical Pharmacokinetics
No pharmacokinetic data for this compound in preclinical models has been identified. However, studies on physostigmine in rats provide valuable insights into the likely absorption, distribution, metabolism, and elimination profile of its analogue.
Physostigmine exhibits rapid metabolism and a relatively short half-life in both plasma and brain following intramuscular administration in rats.[6] Oral administration of physostigmine results in low bioavailability, suggesting a significant first-pass effect.[7]
| Parameter | Value (for Physostigmine) | Route of Administration | Species | Reference |
| Half-life (t½) | Plasma: 17 min | Intramuscular | Rat | [6] |
| Brain: 16 min | Intramuscular | Rat | [6] | |
| Brain: 33.4 min | Oral | Rat | [7] | |
| Peak Plasma Concentration (Cmax) | 583 ng/mL (at 5 min) | Intramuscular (650 µg/kg) | Rat | [6] |
| 3.3 ng/mL (at 16 min) | Oral (650 µg/kg) | Rat | [7] | |
| Bioavailability (F) | 0.02 | Oral | Rat | [7] |
Table 3: Pharmacokinetic Parameters of Physostigmine in Rats
Preclinical Behavioral Pharmacology
Direct behavioral studies of this compound in animal models are not available in the reviewed literature. However, the effects of physostigmine have been assessed in various preclinical models of cognitive impairment, providing a framework for the potential therapeutic applications of this compound.
In the Tg2576 transgenic mouse model of Alzheimer's disease, physostigmine has been shown to ameliorate deficits in contextual and cued memory.[3] Furthermore, physostigmine can reverse learning and memory deficits induced by the NMDA receptor antagonist MK-801 in mice.[8] These findings suggest that this compound may also possess cognition-enhancing properties.
Experimental Protocols
The following section details the methodologies that would be employed to conduct a thorough preclinical pharmacological evaluation of this compound.
In Vitro Assays
-
Cholinesterase Inhibition Assay:
-
Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Method: Based on Ellman's method. The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, leading to the production of thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add the enzyme (AChE or BChE), DTNB, and the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
-
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for various muscarinic and nicotinic acetylcholine receptor subtypes.
-
Method: Competitive radioligand binding assays using cell membranes expressing the receptor subtype of interest.
-
Procedure (General):
-
Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for M1 muscarinic receptors).
-
Incubate the membranes with a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
-
-
In Vivo Assays
-
Pharmacokinetic Study in Rodents:
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, t½, bioavailability) of this compound.
-
Method: Administration of this compound to rodents (e.g., rats or mice) via different routes (e.g., intravenous, oral, intraperitoneal) followed by serial blood sampling.[9][10]
-
Procedure:
-
Administer a defined dose of this compound to the animals.
-
Collect blood samples at predetermined time points.
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
-
-
-
Animal Models of Cognitive Impairment:
-
Objective: To evaluate the efficacy of this compound in improving cognitive deficits.
-
Models:
-
Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Novel Object Recognition: Evaluates recognition memory.
-
Contextual Fear Conditioning: Measures associative learning and memory.[8]
-
-
Procedure (General):
-
Acclimate animals to the testing environment.
-
Administer this compound or vehicle at predetermined doses and times before behavioral testing.
-
Conduct the behavioral test and record relevant parameters (e.g., latency to find the platform in the water maze, time spent exploring the novel object).
-
Analyze the data to determine the effect of this compound on cognitive performance.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on cognition.
Caption: Putative metabolic pathway of this compound based on Physostigmine.
Conclusion
This compound is a promising but understudied compound with a pharmacological profile that is likely dominated by its activity as a cholinesterase inhibitor. Based on the extensive data available for its parent compound, physostigmine, this compound holds potential as a cognitive enhancer. However, a comprehensive preclinical evaluation is necessary to fully characterize its potency, selectivity, pharmacokinetic properties, and efficacy in relevant animal models. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic investigation of this compound's therapeutic potential.
References
- 1. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food Science of Animal Resources [kosfaj.org]
An In-depth Technical Guide to Eseramine: Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Effective data management is crucial for the comparison and interpretation of experimental results. The following tables illustrate a clear and structured format for presenting solubility and stability data for eseramine once it has been experimentally determined.
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Molarity (mol/L) | mg/mL | Qualitative Description |
| Water | [Insert Value] | [Insert Value] | [e.g., Sparingly soluble] |
| Ethanol | [Insert Value] | [Insert Value] | [e.g., Soluble] |
| Dimethyl Sulfoxide (DMSO) | [Insert Value] | [Insert Value] | [e.g., Freely soluble] |
| Methanol | [Insert Value] | [Insert Value] | [e.g., Soluble] |
Note: The values in this table are placeholders and must be determined experimentally.
Table 2: Illustrative Stability of this compound (1 mg/mL) in Various Solvents and Conditions
| Solvent | Condition | Time Point (hours) | Remaining this compound (%) | Degradation Products Detected |
| Water | pH 4.0, 25°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| Water | pH 7.4, 25°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| Water | pH 9.0, 25°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| Ethanol | 25°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| DMSO | 25°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| Water (pH 7.4) | 4°C, Dark | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| Water (pH 7.4) | 25°C, Light Exposure | 0 | 100 | None |
| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||
| 48 | [Insert Value] | [e.g., Yes/No, specify if known] |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2]
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Repeat the experiment in triplicate for each solvent to ensure reproducibility.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a general method for evaluating the chemical stability of this compound in various solvents under different environmental conditions.[3][4][5]
1. Materials:
-
This compound stock solution of known concentration (e.g., in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Common laboratory solvents (e.g., ethanol, methanol)
-
Incubators or water baths for temperature control
-
Light chamber for photostability testing
-
HPLC or LC-MS system for quantification and identification of degradation products
-
Autosampler vials
2. Procedure:
-
Prepare solutions of this compound in the desired solvents and buffers at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Temperature Stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
pH Stability: Use aqueous buffers to assess stability at various pH levels.
-
Photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Analyze the samples immediately by HPLC or LC-MS to determine the concentration of remaining this compound.[4][6] The use of an internal standard is recommended for accurate quantification.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
If using LC-MS, analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the solubility and stability testing of this compound.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Caption: Potential degradation pathways for this compound.
Factors Influencing this compound Stability
Several factors can influence the stability of this compound in solution.[7][8] These include:
-
pH: The pH of aqueous solutions can significantly impact the rate of hydrolysis.[9][10] It is crucial to determine the pH range in which this compound exhibits maximum stability.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[9][10] Stability studies should be conducted at various temperatures to establish appropriate storage and handling conditions.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[9][11] It is important to assess the photostability of this compound to determine if light-protective measures are necessary during storage and experimentation.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of oxygen and metal ions. The use of antioxidants or inert atmospheres may be considered to mitigate oxidative degradation.[7]
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in common laboratory solvents. By following the detailed experimental protocols and data presentation guidelines, researchers can generate the high-quality, reproducible data necessary to advance their research and development efforts. A thorough understanding of these fundamental physicochemical properties will ultimately support the reliable use of this compound in scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Eseramine Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseramine, a pyrroloindole alkaloid found in the Calabar bean (Physostigma venenosum), is a close structural analog of the well-known acetylcholinesterase inhibitor, physostigmine (eserine).[1] Like physostigmine, this compound's therapeutic potential and stability are of significant interest to the pharmaceutical industry. Understanding the degradation pathways and the resulting products is critical for ensuring the safety, efficacy, and shelf-life of any potential drug formulation. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, based on the established degradation of physostigmine and the general chemistry of carbamate-containing compounds. It also outlines detailed experimental protocols for forced degradation studies and the analytical techniques required for the identification and quantification of degradation products.
Proposed Degradation Pathways of this compound
The chemical structure of this compound features two methylcarbamoyl groups, which are susceptible to hydrolysis.[2] The primary degradation pathway for physostigmine involves the hydrolysis of its single methylcarbamoyl group to form eseroline, which is then oxidized to the colored product, rubreserine. Further degradation can lead to the formation of eserine blue and eserine brown.[3] Given its structural similarity, this compound is predicted to undergo analogous degradation reactions, primarily through hydrolytic and oxidative pathways.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, one or both of the methylcarbamoyl groups of this compound are expected to hydrolyze. This can lead to the formation of mono-decarbamoylated and di-decarbamoylated intermediates.
-
Pathway 1: Hydrolysis of the C5-carbamate: This pathway is analogous to the primary degradation of physostigmine. Hydrolysis of the carbamate group at the C5 position would yield a phenolic compound, 1-decarbamoyl-eseramine , and methylcarbamic acid, which further decomposes to methylamine and carbon dioxide.
-
Pathway 2: Hydrolysis of the N1-carbamate: The carbamate at the N1 position of the pyrrolidine ring is also susceptible to hydrolysis, which would result in the formation of 5-decarbamoyl-eseramine .
-
Pathway 3: Complete Hydrolysis: Sequential or simultaneous hydrolysis of both carbamate groups would lead to the formation of 1,5-di-decarbamoyl-eseramine (eseroline analog) .
Generally, carbamates are more stable to hydrolysis than esters. The rate of hydrolysis is influenced by pH, with base-catalyzed hydrolysis often proceeding more rapidly than acid-catalyzed hydrolysis.[4]
Oxidative Degradation
The indole nucleus and the phenolic intermediates formed during hydrolysis are susceptible to oxidation. The presence of oxygen, metal ions, or oxidizing agents can accelerate this process.
-
Oxidation of Phenolic Intermediates: The mono-decarbamoylated products, which are phenolic in nature, are expected to be readily oxidized to form ortho-quinones, analogous to the formation of rubreserine from eseroline. This would result in the formation of colored degradation products.
-
Oxidation of the Indole Ring: The indole ring itself can be oxidized, potentially leading to ring-opening products.[5]
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of carbamate compounds. The primary mechanism often involves the cleavage of the C-O bond in the carbamate ester group.[6][7] For this compound, this could lead to the formation of radical species and subsequent degradation products.
Thermal Degradation
Elevated temperatures can accelerate the hydrolytic and oxidative degradation of alkaloids.[8][9] The stability of this compound at various temperatures should be thoroughly investigated to establish appropriate storage and handling conditions.
Proposed Degradation Pathways Diagram
Caption: Proposed degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. The following protocols are adapted from general guidelines and studies on physostigmine and should be optimized and validated for this compound.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the generally faster base-catalyzed hydrolysis of carbamates.[4]
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Withdraw a sample and dilute.
-
-
Photolytic Degradation:
-
Expose the this compound solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, withdraw a sample and dilute.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.
-
At specified time points, dissolve a sample of the solid in a suitable solvent for analysis.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the separated peaks, which can aid in identification.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for the identification of unknown degradation products.
-
The HPLC method described above can be coupled to a mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is often suitable for alkaloids.
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradation products.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structural confirmation of major degradation products, isolation using preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is the gold standard.
-
Experimental Workflow Diagram
Caption: Workflow for this compound forced degradation studies.
Quantitative Data Presentation
The results of forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for organizing the quantitative data.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature | % this compound Degraded | No. of Degradation Products | Major Degradation Product(s) (Peak Area %) |
| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |
| 0.1 M NaOH | 4 h | Room Temp. | Data | Data | Data |
| 3% H₂O₂ | 24 h | Room Temp. | Data | Data | Data |
| Photolytic | 1.2 M lux h | Room Temp. | Data | Data | Data |
| Thermal (Solid) | 7 days | 60°C/75% RH | Data | Data | Data |
Table 2: Characterization of this compound Degradation Products by LC-MS
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Proposed Structure |
| This compound | Data | 319.17 | C₁₆H₂₂N₄O₃ | This compound |
| DP-1 | Data | Data | Data | Data |
| DP-2 | Data | Data | Data | Data |
| DP-3 | Data | Data | Data | Data |
Signaling Pathways and Biological Activity of Degradation Products
This compound, like physostigmine, is an inhibitor of acetylcholinesterase (AChE).[10][11] The degradation of this compound is likely to significantly impact its biological activity. Studies on physostigmine have shown that its degradation products, such as eseroline and rubreserine, are at least 100 times less active as anticholinesterase agents than the parent compound.[12] Therefore, it is highly probable that the degradation of this compound will lead to a substantial loss of its AChE inhibitory activity.
The formation of new chemical entities through degradation raises questions about their potential biological effects and toxicity. It is crucial to isolate and characterize the major degradation products and evaluate their pharmacological and toxicological profiles. This includes assessing their activity not only on AChE but also on other potential targets to ensure that the degradation products do not introduce any unforeseen safety concerns.
Conclusion
This technical guide provides a framework for understanding and investigating the degradation of this compound. Based on the well-documented degradation of physostigmine, the primary pathways for this compound degradation are proposed to be hydrolysis of the carbamate groups followed by oxidation of the resulting phenolic intermediates and the indole ring. The provided experimental protocols and data presentation templates offer a starting point for researchers to conduct comprehensive forced degradation studies. The characterization of degradation products and the evaluation of their biological activities are critical steps in the development of this compound as a potential therapeutic agent, ensuring both its efficacy and safety.
References
- 1. [PDF] Photocatalytic degradation of carbamate insecticides: Effect of different parameters | Semantic Scholar [semanticscholar.org]
- 2. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of physostigmine analogues and evaluation of their anticholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticholinesterase activity of some degradation products of physostigmine. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Biological Activity Screening of Eseramine and Its Analogs
Executive Summary: Eseramine, an analog of physostigmine, and its derivatives are primarily investigated for their potent inhibitory effects on cholinesterase enzymes, particularly acetylcholinesterase (AChE). This activity is central to their potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. This document provides a comprehensive technical overview of the biological screening of these compounds, focusing on their core anticholinesterase activity. It includes a summary of quantitative inhibitory data, a detailed experimental protocol for the standard AChE inhibition assay, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a natural alkaloid structurally related to physostigmine (also known as eserine), a compound originally isolated from the Calabar bean. Physostigmine is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is a key strategy in the palliative treatment of Alzheimer's disease.[3] this compound and its synthesized analogs are therefore of significant interest to researchers and drug developers for their potential as new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[4][5]
Core Biological Activity: Cholinesterase Inhibition
The principal biological activity screened for this compound and its analogs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).
Mechanism of Action
This compound and its analogs act as competitive, reversible inhibitors of AChE. They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into choline and acetate.[1] This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic).[2][6] This enhanced cholinergic activity can help alleviate the cognitive symptoms associated with the loss of cholinergic neurons in diseases like Alzheimer's.
Caption: Cholinergic Synapse Signaling and this compound's Mechanism.
Quantitative Analysis of this compound and Analogs
The potency of this compound and its analogs as cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Several studies have synthesized and evaluated N(1)-substituted analogs of physostigmine, including this compound.
The table below summarizes the key compounds from a seminal study and their reported anticholinesterase activity. Direct IC₅₀ values from abstracts are often limited, but relative potencies are described.
| Compound | R Group (at N1) | Reported Potency vs. Acetylcholinesterase (AChE from electric eel) | Reference |
| (-)-Physostigmine | -CH₃ | Standard reference compound. | [5] |
| (-)-Eseramine | -CONHCH₃ | Reported as an active inhibitor. | [5] |
| (-)-N1-Norphysostigmine | -H | Similarly potent to (-)-physostigmine. | [5] |
| N1-Benzylnorphysostigmine | -CH₂C₆H₅ | Active inhibitor. | [5] |
| N1-Allyl-N1-norphysostigmine | -CH₂CH=CH₂ | Active inhibitor. | [5] |
| N1-Phenethyl-N1-norphysostigmine | -CH₂CH₂C₆H₅ | Active inhibitor. | [5] |
Studies on other physostigmine analogs have shown that increasing the hydrophobicity of N(1)-substitutions tends to decrease potency against AChE while increasing potency against BChE.[4] For example, N-phenylcarbamoyl eseroline was found to be highly selective for AChE over BChE.[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The most common method for screening AChE inhibitors in vitro is the spectrophotometric method developed by Ellman et al.[7][8]
Principle of the Ellman's Method
The assay measures the activity of the AChE enzyme by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine.[9] Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][9] The presence of an inhibitor, such as this compound, reduces the rate of this colorimetric reaction.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (e.g., from electric eel, Sigma-Aldrich)
-
Buffer: 0.1 M Phosphate Buffer or 50 mM Tris-HCl, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Positive Control: Eserine (Physostigmine) or Donepezil
-
Instrumentation: 96-well microplate reader
Assay Procedure
The following is a generalized protocol adapted for a 96-well plate format.[1][7]
-
Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds at desired concentrations in the buffer.
-
Reaction Mixture Setup: In each well of a 96-well plate, add:
-
140 µL of Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
10 µL of the test compound solution (at various concentrations) or solvent for control wells.
-
10 µL of AChE enzyme solution (e.g., 1 U/mL).
-
-
Pre-incubation: Gently mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[1][9]
-
Addition of Chromogen: Add 10 µL of DTNB solution (e.g., 10 mM) to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution (e.g., 14 mM) to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes).[10] The rate of reaction (V) is determined from the slope of the absorbance vs. time curve.
Caption: Workflow for the Ellman's Acetylcholinesterase Assay.
Data Analysis
-
Calculate Percent Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:[1]
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC₅₀ Value: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10] A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the concentration that elicits 50% inhibition.
Structure-Activity Relationship (SAR) Insights
Screening of this compound analogs has provided valuable insights into their structure-activity relationships:
-
N(1) Position: The substituent at the N(1) position is critical for activity and selectivity. Removal of the methyl group (to give N1-norphysostigmine) retains high potency against AChE.[5] However, introducing larger, hydrophobic groups at this position can decrease AChE inhibition while simultaneously increasing BChE inhibition.[4]
-
Carbamoyl Group: The carbamate moiety is essential for the inhibitory mechanism. Modifications to this group, such as creating N-phenylcarbamoyl derivatives, can significantly enhance selectivity for AChE over BChE.[4]
Conclusion
The biological activity screening of this compound and its analogs is predominantly focused on their capacity to inhibit cholinesterase enzymes, a mechanism of high therapeutic relevance for Alzheimer's disease. The Ellman's method provides a robust, high-throughput platform for quantifying the inhibitory potency (IC₅₀) of these compounds. The data generated from such screenings are crucial for establishing structure-activity relationships, guiding the synthesis of novel analogs with improved efficacy, selectivity, and drug-like properties for further development.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Eseramine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseramine, a structural analogue of the well-known acetylcholinesterase inhibitor physostigmine (eserine), has been a subject of interest in the quest for novel neuroprotective agents. While research into its specific neuroprotective mechanisms remains nascent compared to its parent compound, preliminary studies have suggested its potential role in mitigating neuronal damage. This technical guide synthesizes the currently available information on this compound, focusing on its known biological activities and providing a framework for future investigation into its neuroprotective potential.
Core Biological Activity: Cholinesterase Inhibition
The primary characterized biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic target in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Quantitative Data on Anticholinesterase Activity
The inhibitory potency of this compound against acetylcholinesterase has been quantified in vitro. The following table summarizes the available data.
| Compound | IC50 (µM) vs. Electric Eel AChE |
| (-)-Eseramine | 0.25 |
Table 1: In Vitro Anticholinesterase Activity of (-)-Eseramine. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Detailed experimental protocols for assessing the neuroprotective effects of this compound are not extensively published. However, based on standard methodologies used for evaluating related compounds, the following protocols can be adapted for future studies.
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase activity.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified acetylcholinesterase (e.g., from electric eel) and the substrate acetylthiocholine iodide.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Assay Reaction: In a microplate, combine the enzyme, a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the various concentrations of this compound.
-
Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change spectrophotometrically.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value by plotting inhibition versus log-concentration.
Postulated Neuroprotective Signaling Pathways
While specific signaling pathways for this compound's neuroprotective effects have not been elucidated, we can hypothesize potential mechanisms based on the known actions of other cholinesterase inhibitors and related molecules. The following diagram illustrates a potential logical workflow for investigating these pathways.
Caption: Hypothetical Signaling Pathways for this compound-Mediated Neuroprotection.
Experimental Workflow for Investigating Neuroprotection
The following diagram outlines a logical workflow for a comprehensive investigation into the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.
Caption: Proposed Experimental Workflow for this compound Neuroprotection Studies.
Future Directions and Conclusion
The current body of literature on the neuroprotective effects of this compound is limited. The primary focus has been on its synthesis and anticholinesterase activity. To establish its potential as a neuroprotective agent, further research is critically needed. This should include:
-
In-depth in vitro studies: Utilizing various neuronal cell lines and primary neuronal cultures to assess this compound's ability to protect against different neurotoxic insults, such as amyloid-beta toxicity, oxidative stress, and glutamate-induced excitotoxicity.
-
Elucidation of mechanisms: Investigating the downstream signaling pathways activated by this compound, including the PI3K/Akt and MAPK/ERK pathways, and their role in promoting neuronal survival.
-
In vivo validation: Employing animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, to evaluate the in vivo efficacy of this compound in improving cognitive function and reducing neuronal loss.
Methodological & Application
Application Notes and Protocols for Eseramine in vitro Cholinesterase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro cholinesterase assay to evaluate the inhibitory effects of eseramine on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, an analog of physostigmine, is a potential modulator of cholinergic neurotransmission. The described method is based on the well-established Ellman's assay, a robust and widely used colorimetric method for measuring cholinesterase activity. This protocol includes procedures for reagent preparation, execution of the assay in a 96-well plate format, and data analysis to determine inhibitory potency (IC50).
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. This compound, a derivative of the well-known cholinesterase inhibitor physostigmine (eserine), is a compound of interest for its potential to modulate the activity of these enzymes.
The in vitro cholinesterase inhibition assay is a fundamental tool for screening and characterizing potential inhibitors like this compound. The most common method for this purpose is the spectrophotometric assay developed by Ellman and colleagues. This assay relies on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase. The resulting product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Principle of the Assay
The cholinesterase assay is based on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase (or Butyrylcholinesterase) hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine and acetate (or butyrate).
-
Colorimetric Reaction: The produced thiocholine reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, and a mixed disulfide.
The increase in absorbance at 412 nm is monitored over time to determine the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Data Presentation
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| (-)-Eseramine | Electric Eel Acetylcholinesterase | 0.24 | [1] |
| (-)-Eseramine | Butyrylcholinesterase | Data not available |
Experimental Protocols
This protocol is designed for a 96-well microplate reader.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound
-
Physostigmine (Eserine) as a positive control
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI and BTCI Substrate Solutions (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Dissolve 31.7 mg of BTCI in 10 mL of deionized water. Prepare fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer containing 0.1% BSA. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 0.02-0.05 U/mL.
-
This compound and Physostigmine Stock Solutions (10 mM): Dissolve the appropriate amount of this compound and physostigmine in DMSO to make 10 mM stock solutions.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound and physostigmine stock solutions in phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay well is below 1%.
Assay Procedure (96-well plate)
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of the respective working inhibitor solution + 20 µL of enzyme solution.
-
-
Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the Reaction: To each well (except the blank), add 20 µL of the 10 mM substrate solution (ATCI for AChE assay, BTCI for BChE assay).
-
Add DTNB: Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells, including the blank. The final volume in each well should be 220 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and start measuring the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔAbs/min) for each well by performing a linear regression on the initial linear portion of the kinetic curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis using a suitable software (e.g., GraphPad Prism, SigmaPlot).
Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound is an analog of physostigmine, which is a well-characterized reversible, competitive inhibitor of cholinesterases. It is presumed that this compound acts via a similar mechanism by binding to the active site of the enzyme, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Cholinesterase Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the in vitro cholinesterase assay.
Caption: this compound in vitro Cholinesterase Assay Workflow.
References
Application Note: Quantitative Analysis of Eseramine using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-032
Target Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eseramine in pharmaceutical formulations and biological matrices. The method utilizes a reversed-phase C18 column with gradient elution and fluorescence detection, offering high sensitivity and selectivity. Detailed protocols for sample preparation, standard preparation, and chromatographic conditions are provided. This method is intended to serve as a robust starting point for the development and validation of this compound quantification assays.
Introduction
This compound is a pyrroloindole alkaloid found in Physostigma venenosum and is structurally related to physostigmine. As a compound of interest in pharmaceutical research, a reliable and sensitive analytical method for its quantification is crucial for pharmacokinetic, stability, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds and their related substances. This document outlines a proposed stability-indicating HPLC method for the determination of this compound. The methodology is based on established principles for the analysis of structurally similar compounds, such as physostigmine and its metabolites.[1]
Proposed HPLC Methodology
A reversed-phase HPLC method with fluorescence detection is proposed for the sensitive quantification of this compound. Fluorescence detection is often employed for the analysis of fluorescent compounds in complex biological matrices to enhance sensitivity and reduce interferences.[2]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Kinetex C18 (or equivalent), 100 Å, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 254 nm |
| Emission Wavelength | 355 nm |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are hypothetical and based on typical performance for similar assays.[1][3]
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.2 min |
| Linearity Range | 0.1 - 25 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Experimental Protocols
4.1. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with the mobile phase initial composition (90:10 Mobile Phase A:Mobile Phase B).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, and 25 ng/mL).
4.2. Sample Preparation (from Plasma)
This protocol utilizes liquid-liquid extraction (LLE) for the extraction of this compound from a plasma matrix.[1]
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of an appropriate internal standard solution (e.g., N-methylphysostigmine).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4.3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the generated calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Chemical relationship of this compound to Physostigmine.
Stability-Indicating Aspects
For use as a stability-indicating method, forced degradation studies should be performed on this compound.[4] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The developed HPLC method should be able to resolve the this compound peak from any degradation products that are formed, demonstrating the specificity of the method for the intact drug.
Conclusion
The proposed HPLC method provides a detailed framework for the sensitive and selective quantification of this compound. The use of a reversed-phase C18 column with gradient elution and fluorescence detection is expected to yield excellent chromatographic performance. The provided protocols for sample and standard preparation offer a starting point for method development and validation in accordance with regulatory guidelines. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this compound.
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
Application Notes and Protocols for Assessing Eseramine (Eseroline) Neurotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the assessment of eseramine (eseroline) neurotoxicity. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated neurotoxic effects in vitro. Understanding its toxicity profile is crucial for drug development and neurotoxicology research. This document outlines suitable cell culture models, key neurotoxicity assays, and detailed protocols to investigate the mechanisms of eseroline-induced neuronal cell death.
Introduction to Eseroline Neurotoxicity
Eseroline has been shown to induce dose- and time-dependent toxicity in various neuronal cell lines. A key study indicated that eseroline is more toxic than its parent compound, physostigmine. The proposed mechanism of action involves the depletion of intracellular ATP, leading to subsequent cell death. Assessment of eseroline's neurotoxicity is critical for evaluating the safety profile of physostigmine and for understanding the broader mechanisms of neurotoxic compounds.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is paramount for obtaining relevant and reproducible data. Both immortalized cell lines and primary neuronal cultures are valuable tools for studying eseroline neurotoxicity.
-
SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used and well-characterized human cell line in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating effects on neuronal-like cells.
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cultures more closely mimic the in vivo environment, providing a more physiologically relevant model. However, they are more challenging to maintain and have greater variability.
-
Other Neuronal Cell Lines: Cell lines such as the mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15 have also been used to study eseroline toxicity.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of eseroline in various neuronal cell lines. This data is essential for designing dose-response experiments.
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Exposure Time | Reference |
| NG108-15 | LDH Leakage | Cell Membrane Integrity | 40-75 µM | 24 hours | |
| N1E-115 | LDH Leakage | Cell Membrane Integrity | 40-75 µM | 24 hours | |
| C6 | LDH Leakage | Cell Membrane Integrity | 80-120 µM | 24 hours | |
| NG108-15 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 40-75 µM | 24 hours | |
| N1E-115 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 40-75 µM | 24 hours | |
| C6 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 80-120 µM | 24 hours | |
| N1E-115 | ATP Depletion | Intracellular ATP Levels | >50% loss at 0.3 mM | 1 hour |
Experimental Protocols
Detailed methodologies for key experiments to assess eseroline neurotoxicity are provided below.
Cell Culture and Differentiation of SH-SY5Y Cells
Objective: To prepare and differentiate SH-SY5Y cells to obtain a more homogenous population of neuron-like cells for neurotoxicity assessment.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 supplemented with 1% FBS, 10 µM Retinoic Acid (RA), and 1% Penicillin-Streptomycin
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture SH-SY5Y cells in Complete Growth Medium in T-75 flasks.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Seed the cells onto desired culture plates (e.g., 96-well plates for viability assays) at an appropriate density.
-
Allow cells to adhere for 24 hours in Complete Growth Medium.
-
To induce differentiation, replace the medium with Differentiation Medium.
-
Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Assessment of Cell Viability (MTT Assay)
Objective: To quantify the effect of eseroline on the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Differentiated SH-SY5Y cells or primary neurons in a 96-well plate
-
Eseroline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Protocol:
-
Treat the cells with various concentrations of eseroline for the desired exposure time (e.g., 24 hours). Include a vehicle control (medium without eseroline).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Objective: To measure the release of LDH from damaged cells as an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
Cell culture supernatant from eseroline-treated and control cells
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Treat cells with various concentrations of eseroline for the desired time.
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
ATP Depletion Assay
Objective: To quantify intracellular ATP levels to investigate the bioenergetic effects of eseroline.
Materials:
-
Eseroline-treated and control cells in a 96-well plate
-
Commercially available ATP assay kit (e.g., luciferase-based)
Protocol:
-
Treat cells with eseroline for the desired time.
-
Follow the protocol provided with the ATP assay kit. This usually involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer.
-
The light intensity is directly proportional to the ATP concentration.
-
Express ATP levels as a percentage of the control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing eseroline neurotoxicity.
Proposed Signaling Pathway for Eseroline Neurotoxicity
Caption: Proposed mechanism of eseroline-induced neurotoxicity.
Application Notes and Protocols for the Quantification of Eseramine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseramine is a pyrroloindole alkaloid found in the Calabar bean (Physostigma venenosum), the same plant source as physostigmine, a well-known cholinesterase inhibitor.[1] As research into the pharmacological properties and therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[2][3]
The protocols described herein are based on established methods for the analysis of structurally related indole alkaloids and provide a strong foundation for the development and validation of a specific assay for this compound.[4][5]
Analytical Method Overview
The recommended method for the quantification of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] This approach offers excellent selectivity and sensitivity for detecting low concentrations of the analyte in complex biological matrices.[2][3]
Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for this compound quantification. These values are based on typical performance for similar bioanalytical methods and should be confirmed during method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.05 - 20.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ QC | 0.05 | < 20% | < 20% | ± 20% |
| Low QC | 0.15 | < 15% | < 15% | ± 15% |
| Mid QC | 1.0 | < 15% | < 15% | ± 15% |
| High QC | 15.0 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 80% | 90 - 110% |
| Internal Standard | > 80% | 90 - 110% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a compound with similar physicochemical properties can be used.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Liquid-Liquid Extraction (LLE) solvent: e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE)
-
Solid-Phase Extraction (SPE) cartridges: e.g., C18 or mixed-mode cation exchange
Sample Preparation (Liquid-Liquid Extraction Protocol)
-
Thaw biological samples (e.g., plasma) and quality control samples to room temperature.
-
Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to increase the pH and ensure this compound is in its non-ionized form.
-
Add 600 µL of the LLE solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 150 L/hr
-
Collision Gas: Argon
Table 4: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 319.2 | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [To be determined based on IS] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The precursor ion for this compound is proposed as [M+H]⁺ based on its molecular formula C16H22N4O3 (MW = 318.37 g/mol ).[1] The product ions and collision energies need to be optimized by infusing the this compound standard solution into the mass spectrometer.
Method Validation
For use in regulated bioanalysis, the method must be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Signaling Pathway and Experimental Workflow Visualization
As this compound's primary known mechanism of action is related to cholinesterase inhibition, a complex signaling pathway diagram is not applicable. Instead, the following diagram illustrates the logical relationship in the bioanalytical process.
Logical Flow of Bioanalytical Method Validation
References
- 1. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Eseramine as a Pharmacological Tool for Investigating Nicotinic Acetylcholine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eseramine, an analog of physostigmine (also known as eserine), is primarily recognized for its role as a cholinesterase inhibitor. While its parent compound, physostigmine, has been shown to have complex interactions with nicotinic acetylcholine receptors (nAChRs), including weak agonism and channel blockade, specific data on this compound's direct interactions with various nAChR subtypes is limited in publicly available scientific literature.[1][2][3] This document provides the available pharmacological data for this compound and its parent compound in relation to cholinergic systems and outlines detailed protocols for the characterization of its activity at nAChRs.
The primary reported activity of this compound and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[4][5] This action indirectly stimulates both muscarinic and nicotinic acetylcholine receptors by increasing the synaptic concentration of acetylcholine.[5][6][7]
A singular study on the acetylcholine receptors of the marine mollusk Aplysia demonstrated that eserine (physostigmine) can block the binding of α-bungarotoxin, a classic competitive antagonist of nicotinic receptors.[8][9] This finding suggests a potential direct interaction of physostigmine and its analogs, such as this compound, with nicotinic-like receptors, though further characterization, particularly on mammalian nAChR subtypes, is required.
Given the nascent stage of research into this compound's direct nAChR pharmacology, the following protocols are provided as a guide for researchers to characterize its binding affinity, functional potency, and selectivity across various nAChR subtypes.
Pharmacological Data Summary
The following tables summarize the available quantitative data for eserine (physostigmine), the parent compound of this compound, in relation to cholinergic targets. No specific binding affinity or potency data for this compound at nicotinic receptor subtypes is currently available in the literature.
Table 1: Cholinesterase Inhibition by Eserine (Physostigmine)
| Compound | Enzyme | Organism/Tissue | IC50 | Reference |
| Eserine | Acetylcholinesterase | Electric Eel | Not specified, but potent | [4] |
| Eserine | Acetylcholinesterase | Aplysia | 250 nM | [9] |
| Eserine | Acetylcholinesterase | Fish Larvae | 7.43 x 10⁻⁵ mM | [10] |
| Eserine | Acetylcholinesterase | Human | 0.85 µM | [11] |
| Eserine | Butyrylcholinesterase | Human | 0.04 µM | [11] |
Table 2: Interaction of Eserine (Physostigmine) with Nicotinic-like Receptors
| Compound | Receptor/Assay | Organism/Preparation | IC50 / Activity | Reference |
| Eserine | α-Bungarotoxin Binding | Aplysia ganglionic homogenate | 4 µM | [8] |
| Physostigmine | nAChR Activation | Cultured rat myoballs | 0.1 µM (activates) | [2] |
| Physostigmine | nAChR Channel Block | Cultured rat myoballs | > 0.1 µM (blocks) | [2] |
| Physostigmine | nAChR Activation | Locusta migratoria neurons | EC50 = 3 µM | [3] |
Experimental Protocols
The following are generalized protocols designed to enable the characterization of unstudied compounds like this compound at various nAChR subtypes.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining the binding affinity of this compound at nAChRs.
Methodology:
-
Preparation of Membranes:
-
Culture cells (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Serial dilutions of this compound (or vehicle for total binding, and a saturating concentration of a known nAChR ligand like nicotine or epibatidine for non-specific binding).
-
A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) at a concentration close to its Kd.
-
Cell membranes.
-
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol assesses the functional effects of this compound (agonist, antagonist, or modulator) on nAChRs expressed in Xenopus oocytes.
Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Caption: Workflow for functional characterization of this compound using TEVC.
Methodology:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
To test for agonist activity: Apply varying concentrations of this compound to the oocyte and record any evoked currents.
-
To test for antagonist activity: Apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine) to establish a baseline response. Then, co-apply the agonist with varying concentrations of this compound and measure the inhibition of the agonist-evoked current.
-
To test for allosteric modulation: Pre-apply this compound for a short period before co-application with the agonist and measure any potentiation or inhibition of the agonist-evoked current.
-
Record currents using appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
For agonist activity, plot the current amplitude against the this compound concentration to determine the EC50 and maximum efficacy.
-
For antagonist activity, plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Calcium Imaging Assay
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to nAChR activation by this compound in a cell line expressing a calcium-permeable nAChR subtype (e.g., α7).
nAChR-Mediated Calcium Signaling Pathway
Caption: Simplified pathway of nAChR-mediated calcium influx upon agonist binding.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells stably expressing a calcium-permeable nAChR (e.g., SH-EP1-hα7) in a 96-well, black-walled, clear-bottom plate.
-
Incubate cells to allow adherence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure fluorescence intensity.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound (to test for agonism) or this compound followed by a known agonist (to test for antagonism/modulation) to the wells.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline (F₀) for each well (ΔF/F₀).
-
Plot the peak fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for agonism or IC50 for antagonism.
-
By employing these established methodologies, researchers can systematically elucidate the pharmacological profile of this compound at various nAChR subtypes, thereby determining its potential utility as a selective pharmacological tool.
References
- 1. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine and neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Physostigmine - Wikipedia [en.wikipedia.org]
- 7. physostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Effects of eserine and neostigmine on the interaction of alpha-bungarotoxin with Aplysia acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eseramine Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with eseramine in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a pyrroloindole alkaloid and an acetylcholinesterase (AChE) inhibitor.[1] Like many alkaloids, it can exhibit poor solubility in neutral aqueous solutions, which is problematic for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results. Undissolved particles can lead to inaccurate concentration measurements and inconsistent biological effects.
Q2: What are the key chemical properties of this compound to consider?
Q3: Is there stability data available for this compound in aqueous solutions?
Specific stability data for this compound in various aqueous buffers and pH conditions is not extensively documented. However, data for the related compound, physostigmine, indicates sensitivity to heat, light, moisture, and alkaline pH.[2] Physostigmine solutions are most stable at a slightly acidic pH of 3.4 under anaerobic conditions.[3] It is reasonable to assume that this compound may have similar stability characteristics. Therefore, it is recommended to prepare fresh solutions and protect them from light and elevated temperatures.
Q4: What is the primary mechanism of action for this compound?
This compound functions as an acetylcholinesterase (AChE) inhibitor.[4] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), this compound increases the concentration and duration of action of ACh in the synaptic cleft.[5][6] This potentiation of cholinergic signaling is the basis for its investigation in various neurological conditions.[7][8][9]
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue 1: this compound precipitates when added to my aqueous buffer (e.g., PBS, pH 7.4).
-
Cause: this compound is likely poorly soluble at neutral pH due to its chemical nature. Direct addition of a solid or a concentrated stock in an organic solvent to a large volume of aqueous buffer can cause it to "crash out" of solution.
-
Solution Strategies:
-
Use of a Co-solvent: The most common and effective method is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Subsequently, this stock solution can be diluted into the aqueous buffer.
-
pH Adjustment: The solubility of many alkaloid compounds is pH-dependent. Experimenting with a slightly acidic pH for your buffer may improve this compound's solubility. However, ensure the final pH is compatible with your experimental system (e.g., cell culture).
-
Issue 2: My this compound solution appears cloudy or contains visible particles.
-
Cause: This indicates that the this compound is not fully dissolved or has precipitated out of solution over time. This can be due to exceeding the solubility limit in the chosen solvent system or changes in temperature.
-
Solution Strategies:
-
Sonication: Gentle sonication can help to break up small agglomerates and facilitate dissolution.
-
Gentle Warming: Cautiously warming the solution (e.g., to 37°C) may increase solubility. However, be mindful of the potential for degradation at elevated temperatures.
-
Filtration: For in vitro experiments, filtering the final diluted solution through a 0.22 µm syringe filter can remove any undissolved particles, ensuring a clear solution. Note that this will reduce the actual concentration of the dissolved compound if a significant amount has not dissolved.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Cause: Inconsistent solubility and precipitation of this compound can lead to variability in the actual concentration of the compound in your experiments, resulting in poor reproducibility.
-
Solution Strategies:
-
Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing your this compound solutions.
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment to minimize issues related to stability and precipitation over time. Aqueous solutions of similar compounds are often not recommended for storage for more than a day.[10]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or gently sonicate the solution until the this compound is completely dissolved. A brief, gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The choice between DMSO and ethanol may depend on the tolerance of your specific cell line or experimental system. DMSO is a powerful solvent but can be toxic to some cells at higher concentrations.[11]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of the concentrated stock solution into an aqueous buffer for immediate use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C).
Procedure:
-
Pre-warm the aqueous buffer to the temperature of your experiment.
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in your working solution.
-
While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitates.
-
Use the freshly prepared working solution immediately.
Quantitative Data Summary
| Solvent System | General Solubility of Poorly Soluble Compounds | Recommendations for this compound |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very low to practically insoluble. | Direct dissolution is not recommended. |
| DMSO | Generally high solubility for many organic compounds. | Recommended as a primary solvent for stock solutions. |
| Ethanol | Good solubility for many organic compounds. | A viable alternative to DMSO for stock solutions. |
| Co-solvent/Aqueous Buffer Mixtures | Solubility is dependent on the ratio of co-solvent to buffer. | The final concentration of the organic solvent should be minimized and tested for effects on the experimental system. |
Visualizations
Cholinergic Signaling Pathway Inhibition by this compound
This compound acts as an acetylcholinesterase (AChE) inhibitor. In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors. AChE in the synaptic cleft rapidly hydrolyzes ACh into choline and acetate, terminating the signal. This compound blocks AChE, leading to an accumulation of ACh in the synapse, thereby enhancing and prolonging cholinergic neurotransmission.
Caption: this compound inhibits AChE, increasing ACh levels in the synapse.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the recommended steps to prepare a clear, usable working solution of this compound in an aqueous buffer from a solid compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. metrotechinstitute.org [metrotechinstitute.org]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Eseramine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of eseramine solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Solution | - pH Shift: The pH of the solution may have shifted to a range where this compound is less soluble. - Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit. - Low Temperature: Storage at very low temperatures might decrease the solubility of this compound in certain solvents. | - Verify and adjust the pH of the solution. This compound, being an alkaloid, is generally more soluble in acidic solutions. - Ensure storage containers are tightly sealed to prevent solvent evaporation. - If stored at low temperatures, allow the solution to gradually warm to room temperature and gently agitate to redissolve the precipitate. |
| Color Change (e.g., pink or reddish hue) | - Oxidation: this compound is susceptible to oxidation, which can lead to the formation of colored degradation products, similar to the oxidation of the related compound physostigmine to rubreserine. - Light Exposure: Exposure to light, especially UV light, can accelerate oxidative degradation. | - Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents for solution preparation. - Store solutions in amber vials or wrap containers in aluminum foil to protect from light. - Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solution, after verifying its compatibility with your experimental setup. |
| Loss of Biological Activity | - Hydrolysis: this compound contains ester functional groups that are susceptible to hydrolysis, especially at non-optimal pH values. - Oxidative Degradation: As mentioned above, oxidation can alter the chemical structure of this compound, leading to a loss of its intended biological function. | - Maintain the pH of the solution within a stable range. Based on studies of the similar compound physostigmine, a slightly acidic pH (around 3-4) may be optimal for minimizing hydrolysis[1]. - Implement measures to prevent oxidation as described above (inert atmosphere, light protection). - Store solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. |
| Inconsistent Experimental Results | - Inaccurate Concentration: This could be due to solvent evaporation or degradation of this compound over time. - Interaction with Container: this compound may adsorb to the surface of certain types of plastic or glass containers. | - Regularly verify the concentration of your stock solution using a validated analytical method such as HPLC. - Use low-adsorption vials (e.g., silanized glass) for long-term storage. - Prepare fresh working solutions from a stable stock solution for each experiment. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, an alkaloid, is primarily influenced by several factors:
-
pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. The rate of degradation is often minimized in a specific pH range. For the structurally similar alkaloid physostigmine, the minimum degradation rate constant was observed at pH 3.4[1].
-
Oxygen: The presence of oxygen can lead to oxidative degradation, often resulting in colored byproducts.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation[2].
2. What are the recommended storage conditions for long-term stability of this compound solutions?
For optimal long-term storage, the following conditions are recommended:
-
Solvent: Use a high-purity, degassed solvent. The choice of solvent will depend on the specific experimental requirements, but for aqueous solutions, a buffered system is recommended.
-
pH: Maintain a slightly acidic pH, potentially in the range of 3 to 5. This should be optimized and validated for your specific application.
-
Temperature: Store solutions at low temperatures, such as -20°C or ideally -80°C, to significantly reduce the rate of degradation.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the container to minimize oxidation.
-
Light Protection: Always store solutions in light-resistant containers, such as amber glass vials, or by wrapping the container with aluminum foil.
3. How can I monitor the stability of my this compound solution over time?
Regularly assessing the purity and concentration of your this compound solution is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique can separate this compound from its degradation products, allowing for accurate quantification of the parent compound. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis of degradation products.[3][4]
4. What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively published, we can infer them from the closely related compound, physostigmine. The primary degradation pathways are likely:
-
Hydrolysis: Cleavage of the ester bond to form eseroline and a carbamic acid derivative, which can further decompose.
-
Oxidation: Oxidation of the phenolic moiety, potentially leading to the formation of colored quinone-type structures, analogous to the formation of rubreserine from physostigmine.
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
-
Solvent Preparation:
-
Choose an appropriate buffer system (e.g., citrate buffer) and adjust the pH to the desired acidic range (e.g., pH 3.5).
-
Degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weighing this compound:
-
Accurately weigh the desired amount of this compound solid in a clean, dry container.
-
-
Dissolution:
-
Add a small amount of the degassed buffer to the solid this compound and gently sonicate or vortex until fully dissolved.
-
Bring the solution to the final desired volume with the degassed buffer.
-
-
Storage:
-
Dispense the stock solution into small-volume, amber glass vials to create single-use aliquots. This minimizes freeze-thaw cycles and exposure to air.
-
Flush the headspace of each vial with an inert gas before tightly sealing.
-
Store the vials at -80°C.
-
Protocol for HPLC-Based Stability Assessment
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored this compound solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the prepared sample and record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any observed degradation products.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
A solution is typically considered stable if the concentration of the active compound remains above 90% of the initial concentration.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Decision tree for troubleshooting this compound solutions.
References
Troubleshooting inconsistent results in Eseramine bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Eseramine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an analog of physostigmine (also known as Eserine) and functions as a cholinesterase inhibitor.[1][2] Its primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby potentiating cholinergic signaling. It can also inhibit butyrylcholinesterase (BChE), another cholinesterase enzyme.[1]
Q2: What are the most common bioassays for this compound?
The most common bioassays for this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. These are typically performed using colorimetric methods, such as the Ellman's assay, to quantify enzyme activity. Additionally, cell-based assays are used to assess the downstream effects of enhanced cholinergic signaling or to evaluate the cytotoxicity of this compound.
Q3: What should I use as a positive control in my this compound experiment?
Physostigmine (Eserine) is an excellent positive control for AChE inhibition assays as it is a well-characterized cholinesterase inhibitor and is structurally related to this compound.
Q4: What are the optimal storage conditions for this compound?
While specific stability data for this compound is limited, its analog physostigmine is known to be sensitive to light, heat, and air.[3] Therefore, it is recommended to store this compound as a solid at -20°C, protected from light. Stock solutions in organic solvents like DMSO should also be stored at -20°C. Aqueous solutions are less stable and it is advisable to prepare them fresh for each experiment. The stability of physostigmine in aqueous solution is pH-dependent, with maximum stability observed around pH 3.4 under anaerobic conditions.[3]
Q5: What are some known off-target effects of this compound or its analogs?
As an analog of physostigmine, this compound may have off-target effects related to the broad activity of the cholinergic system. These can include interactions with muscarinic and nicotinic acetylcholine receptors, which could lead to a variety of cellular responses.[4] In cell-based assays, it is important to consider that observed effects may not be solely due to cholinesterase inhibition.
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from reagent handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Reagent Instability | Prepare fresh reagents, especially the DTNB and acetylthiocholine solutions for the Ellman's assay. Protect reagents from light. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser for rapid and consistent addition of reagents. Ensure all wells have the same incubation time. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or media to create a humidity barrier. |
| This compound Solubility/Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure this compound is fully dissolved in the assay buffer. Consider the pH of the buffer, as the stability of the parent compound, physostigmine, is pH-dependent.[3] |
Issue 2: No or Low AChE Inhibition Observed
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the purity and integrity of the this compound compound. If possible, confirm its identity using analytical methods. |
| Incorrect this compound Concentration | Check calculations for dilutions. Perform a dose-response curve to ensure the concentrations used are in the inhibitory range. |
| Enzyme Activity Too High | Reduce the concentration of the AChE enzyme in the assay. High enzyme activity can rapidly consume the substrate, masking the inhibitory effect. |
| Substrate Concentration Too High | High concentrations of the substrate (acetylthiocholine) can compete with the inhibitor, reducing its apparent potency. Optimize the substrate concentration around the Kₘ value of the enzyme. |
| Degraded Enzyme | Use a fresh aliquot of the AChE enzyme. Ensure proper storage conditions (-80°C in appropriate buffer). |
Issue 3: Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. Seed cells in the center of the well and gently swirl the plate to distribute them evenly. |
| Cell Health and Viability | Use cells within a consistent passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold for functional assays. |
| Serum Effects | Components in serum can bind to this compound or affect cell signaling. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell type. |
| Assay Readout Interference | This compound or its degradation products might interfere with the assay chemistry (e.g., absorbance or fluorescence). Run proper controls, including this compound in cell-free wells, to check for interference. |
Data Presentation
Table 1: Comparative IC₅₀ Values of Cholinesterase Inhibitors
| Compound | Enzyme | Species/Source | IC₅₀ (µM) | Reference |
| This compound | Acetylcholinesterase | Electric Eel | ~0.035 | [2] |
| Physostigmine (Eserine) | Acetylcholinesterase | Electric Eel | ~0.02 | [2] |
| Physostigmine (Eserine) | Acetylcholinesterase | Human Erythrocyte | ~0.05 | [1] |
| Physostigmine (Eserine) | Butyrylcholinesterase | Human Plasma | ~0.01 | [1] |
| Physostigmine (Eserine) | Acetylcholinesterase | O. bonaeriensis (fish) | 0.0743 | [5] |
| Physostigmine (Eserine) | Acetylcholinesterase | C. granulata (crab) | 0.533 | [5] |
| Physostigmine (Eserine) | Acetylcholinesterase | F. paulensis (shrimp) | 0.433 | [5] |
Note: Data for this compound is limited. Physostigmine is a close structural and functional analog.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATCI solution in phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
25 µL of the this compound dilution (or buffer for control, or positive control like physostigmine).
-
25 µL of the AChE solution.
-
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB solution to each well.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound on adherent cells.
Materials:
-
Adherent cells in culture
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % Viability against the logarithm of the this compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Visualizations
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Optimizing Eseramine Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eseramine in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft and enhances cholinergic signaling. This mechanism is central to its biological effects.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A definitive starting concentration for this compound can be cell-line dependent and is not widely published. However, based on the activity of its parent compound, physostigmine, and general practices for in vitro drug testing, a pilot experiment could include a broad range of concentrations from nanomolar to micromolar (e.g., 10 nM to 100 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[2]
Q3: How should I prepare a stock solution of this compound?
For compounds like this compound, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based experiments, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Q4: How does this compound's activity relate to apoptosis?
The parent compound of this compound, physostigmine, has been shown to have protective effects against apoptosis in neuronal models by reducing the activity of caspase-3 and subsequent DNA fragmentation. This suggests a potential link between the cholinergic signaling modulated by this compound and the apoptotic cascade. The exact signaling pathway may involve the modulation of mitochondrial membrane potential and the release of cytochrome C.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Viability Assay
The following table presents hypothetical data to illustrate a typical dose-response experiment. Researchers should generate their own data for their specific cell line and assay conditions.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Acetylcholinesterase Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 0.01 | 98.2 ± 5.1 | 15.3 ± 3.5 |
| 0.1 | 95.6 ± 4.8 | 45.8 ± 4.2 |
| 1 | 82.3 ± 6.2 | 78.9 ± 5.1 |
| 10 | 51.7 ± 5.5 | 92.1 ± 3.8 |
| 50 | 25.4 ± 3.9 | 95.6 ± 2.9 |
| 100 | 10.1 ± 2.7 | 97.2 ± 2.5 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your stock solution. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase Inhibition Assay
This protocol is for measuring the direct inhibitory effect of this compound on acetylcholinesterase activity in a cell lysate.[3][4]
-
Cell Lysate Preparation:
-
Culture cells to a high density in a larger format (e.g., T-75 flask).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including acetylcholinesterase.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure (based on Ellman's method):
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add different concentrations of this compound or a vehicle control.
-
Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylcholinesterase will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically over a set period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of color change is proportional to the acetylcholinesterase activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for acetylcholinesterase inhibition.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and its potential influence on apoptosis.
Caption: Workflow for determining this compound's IC50 in a cell viability assay.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low cell viability in vehicle control wells | DMSO concentration is too high, poor cell health, or contamination. | Ensure the final DMSO concentration is below 0.1%. Use cells at a low passage number and confirm they are free of contamination (e.g., mycoplasma). |
| No dose-dependent effect of this compound observed | This compound concentration range is not optimal, inactive compound, or insufficient incubation time. | Test a wider range of this compound concentrations. Verify the integrity and concentration of your this compound stock solution. Optimize the incubation time for your specific cell line. |
| Precipitate forms in the culture medium upon adding this compound | Poor solubility of this compound at the tested concentration in the culture medium. | Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a different solvent for the stock solution or pre-warming the medium before adding the this compound dilution. |
| Unexpected cell morphology changes | Off-target effects of this compound or cellular stress. | Carefully observe and document any morphological changes. Consider performing additional assays to investigate potential off-target effects or cytotoxicity mechanisms. |
References
How to prevent Eseramine degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Eseramine degradation during sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a toxic parasympathomimetic alkaloid naturally found in the Calabar bean (Physostigma venenosum).[1] Like its close relative, physostigmine, this compound is susceptible to chemical degradation, which can lead to inaccurate quantification in analytical experiments. Ensuring its stability during sample preparation is critical for obtaining reliable and reproducible results.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the known instability of structurally similar alkaloids like physostigmine, the primary factors that can cause this compound degradation are:
-
pH: Alkaline conditions are known to promote the hydrolysis of related compounds.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the visible signs of this compound degradation?
A3: While specific visible signs for this compound degradation are not well-documented, the degradation of the related compound physostigmine can result in colored products. Therefore, the appearance of a reddish or bluish tint in your sample solution may indicate degradation. However, the absence of color does not guarantee stability, as some degradation products may be colorless.
Q4: How can I minimize this compound degradation during sample storage?
A4: For short-term storage, it is recommended to keep this compound samples in acidic conditions (pH ~3-4), protected from light, and at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or below) in an acidic buffer is advisable. The use of amber vials is recommended to protect against light exposure.
Q5: Are there any specific antioxidants recommended for stabilizing this compound?
A5: While the use of antioxidants is a general strategy to prevent oxidative degradation of pharmaceuticals, specific studies on the use of antioxidants for this compound stabilization are limited. However, common antioxidants used in pharmaceutical preparations that could be considered for investigation include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The choice and concentration of an antioxidant would need to be validated for your specific sample matrix and analytical method.
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation due to alkaline pH. | Maintain a slightly acidic pH (around 3-4) throughout the extraction and preparation process. Use acidic buffers for reconstitution. |
| Oxidation of the analyte. | Work under an inert atmosphere (e.g., nitrogen) if possible. Consider adding a validated antioxidant to your extraction solvent. | |
| Adsorption to container surfaces. | Use silanized glassware or low-adsorption polypropylene tubes. | |
| Inconsistent or variable results between replicates | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Ensure thorough vortexing/sonication and adequate solvent-to-sample ratio. |
| Photodegradation during processing. | Protect samples from light at all stages by using amber vials and minimizing exposure to ambient light. | |
| Temperature-induced degradation. | Keep samples on ice or at refrigerated temperatures during processing. Avoid prolonged exposure to room temperature. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent this compound peak. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents. Run blank samples to identify any background interference. |
III. Experimental Protocols
A. Protocol for Forced Degradation Studies of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70 °C for 48 hours.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze a control sample kept in the dark for comparison.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
B. Protocol for Extraction of this compound from Biological Matrices (e.g., Plasma)
This protocol provides a general guideline for liquid-liquid extraction (LLE) of this compound from plasma, incorporating steps to minimize degradation.
1. Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
To 500 µL of plasma, add 50 µL of an internal standard solution (if used).
2. pH Adjustment:
-
Add 100 µL of a suitable acidic buffer (e.g., 0.1 M phosphate buffer, pH 4.0) to the plasma sample and vortex briefly.
3. Liquid-Liquid Extraction:
-
Add 3 mL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
4. Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
5. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your analytical method (preferably with an acidic pH).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
IV. Data Presentation
The following tables summarize hypothetical quantitative data from stability studies. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25 °C for 24 hours
| pH | % this compound Remaining |
| 2.0 | 99.5 |
| 3.0 | 99.8 |
| 4.0 | 99.2 |
| 5.0 | 97.5 |
| 6.0 | 92.1 |
| 7.0 | 85.3 |
| 8.0 | 60.7 |
| 9.0 | 35.2 |
| 10.0 | 15.8 |
Table 2: Effect of Temperature on this compound Stability in an Acidic Buffer (pH 4.0) for 48 hours
| Temperature (°C) | % this compound Remaining |
| 4 | 99.6 |
| 25 | 98.5 |
| 40 | 95.2 |
| 60 | 88.9 |
Table 3: Effect of Light Exposure on this compound Stability in an Acidic Buffer (pH 4.0) at 25 °C
| Exposure Time (hours) | % this compound Remaining (Exposed to Light) | % this compound Remaining (Protected from Light) |
| 0 | 100.0 | 100.0 |
| 6 | 96.3 | 99.8 |
| 12 | 92.1 | 99.5 |
| 24 | 85.7 | 99.2 |
| 48 | 75.4 | 98.5 |
V. Visualizations
References
Technical Support Center: Refining Eseramine Dosage for Optimal In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of eseramine in in vivo experiments. Given the limited direct in vivo data available for this compound, this guide leverages information from its parent compound, physostigmine, a well-characterized acetylcholinesterase inhibitor. This compound is an analogue of physostigmine and is expected to exhibit a similar pharmacological profile; however, empirical dose-finding studies are crucial for each specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analogue of physostigmine and, like its parent compound, is presumed to act as a reversible acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound is expected to increase the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This enhanced signaling can impact various physiological processes, including cognition, inflammation, and muscle function.
Q2: What is a recommended starting dose for this compound in vivo?
A2: Due to the lack of specific in vivo studies for this compound, a definitive starting dose cannot be provided. However, based on studies with the related compound eseroline, a dose of 10 mg/kg administered subcutaneously (s.c.) has been used in mice for protection against lethal doses of certain agents. For physostigmine, in vivo dose-response studies in rats have explored intramuscular (i.m.) doses ranging from 25 to 500 µg/kg, with dose-dependent inhibition of acetylcholinesterase observed. It is critical to perform a dose-finding study for this compound in your specific animal model, starting with a low dose and escalating to determine the optimal therapeutic window while monitoring for adverse effects.
Q3: What are the potential side effects of this compound administration?
A3: As an acetylcholinesterase inhibitor, this compound is likely to produce dose-dependent cholinergic side effects. Based on the known effects of physostigmine, these can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (the SLUDGE acronym). At higher doses, more severe effects such as bradycardia (slowed heart rate), hypotension, respiratory distress, and muscle fasciculations or tremors may occur. Careful observation of the animals post-administration is essential to identify and manage these potential adverse events.
Q4: Which animal models are suitable for studying the in vivo efficacy of this compound?
A4: The choice of animal model will depend on the therapeutic area of interest. For assessing cognitive enhancement, models of Alzheimer's disease or other forms of dementia are relevant. For evaluating anti-inflammatory effects, models of acute or chronic inflammation can be used. Given that this compound is an analogue of physostigmine, which has been investigated for its effects on the central nervous system, rodent models are commonly employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable therapeutic effect at the initial dose. | - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism of the compound. | - Perform a dose-escalation study to determine a dose-response relationship.- Consider an alternative route of administration (e.g., intraperitoneal or subcutaneous instead of oral).- Analyze pharmacokinetic properties to understand the compound's half-life and distribution. |
| Animals exhibit severe cholinergic side effects (e.g., tremors, seizures, respiratory distress). | - Dose is too high, leading to excessive acetylcholinesterase inhibition. | - Immediately reduce the dose in subsequent experiments.- Have supportive care measures available, such as atropine (a muscarinic antagonist), to counteract severe cholinergic toxicity.- Carefully monitor animals for the onset of adverse effects. |
| High variability in experimental results between animals. | - Inconsistent drug administration.- Genetic variability within the animal colony.- Differences in animal handling and stress levels. | - Ensure precise and consistent administration techniques.- Use a genetically homogenous animal strain.- Standardize all experimental procedures, including handling and housing conditions, to minimize stress. |
| Unexpected behavioral changes in animals. | - Central nervous system effects of this compound.- Off-target effects of the compound. | - Conduct a thorough behavioral phenotyping of the animals at different doses.- Compare the observed behaviors with the known effects of other acetylcholinesterase inhibitors.- Investigate potential off-target binding of this compound. |
Data Presentation
Table 1: In Vivo Dosage of Eseroline (a related compound) in Mice
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Eseroline salicylate | Mouse | 10 mg/kg | Subcutaneous (s.c.) | Protected against lethal doses of DFP and physostigmine. |
Table 2: Example In Vivo Dose-Response of Physostigmine in Rats
| Dose (µg/kg, i.m.) | % AChE Inhibition in Brain (approx.) | % AChE Inhibition in Diaphragm (approx.) |
| 50 | 23 | 25 |
| 100 | 28 | 30 |
| 200 | 35 | 35 |
| 500 | Plateaued around 35 | Plateaued around 35 |
| Data adapted from studies on physostigmine and should be used as a conceptual reference for this compound. |
Experimental Protocols
Protocol 1: In Vivo Acetylcholinesterase Inhibition Assay
-
Animal Preparation: Acclimatize animals to the experimental conditions for at least one week.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., saline, DMSO). Administer the desired dose via the chosen route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 30 minutes, 1 hour, 2 hours), euthanize the animals and collect the tissue of interest (e.g., brain, muscle).
-
Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
AChE Activity Measurement: Determine the acetylcholinesterase activity in the tissue homogenates using a commercially available kit or a standard colorimetric assay (e.g., Ellman's method).
-
Data Analysis: Express AChE activity as a percentage of the activity in the vehicle-treated control group.
Mandatory Visualizations
Caption: Acetylcholine signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Minimizing variability in Eseramine-treated animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving Eseramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an alkaloid, structurally related to physostigmine. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE).[1][2][3][4][5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1][5] This affects both muscarinic and nicotinic acetylcholine receptors.[1][5]
Q2: What are the most common sources of variability in this compound animal studies?
A2: Variability in animal studies can stem from multiple sources. These can be broadly categorized as:
-
Biological Variability: Inherent differences between individual animals, even from the same inbred strain, can be a significant source of variation.[6] Factors such as genetics, age, sex, and body weight play a crucial role.[7][8][9]
-
Environmental Factors: Minor changes in the animal's environment can lead to physiological and behavioral responses that increase variability. This includes husbandry routines, cage cleaning schedules, noise levels, and even the scent of the experimenter.[6][7]
-
Experimental Procedures: The experimenter's technique in handling, dosing, and measurement can be a major contributor to variability.[7] Inconsistent administration routes, volumes, or timing can significantly impact results. Lack of proper randomization and blinding can also introduce bias.[10]
-
Drug Formulation: The purity of the this compound compound, the choice of vehicle for administration, and the stability of the formulation can all affect the compound's bioavailability and efficacy, leading to inconsistent results.
Q3: How can I choose the appropriate animal model for my this compound study?
A3: Selecting the right animal model is a critical first step.[10] The choice will depend on your specific research question. Consider the following:
-
Species and Strain: Different species and strains of rodents can have varying sensitivities to cholinergic agents. A thorough literature review is essential to determine which models have been previously used for similar compounds and for your specific area of research.
-
Genetic Background: Using genetically well-defined inbred strains can help to reduce variability arising from genetic differences.[6]
-
Disease Model: If you are studying a specific disease, ensure the chosen animal model accurately recapitulates the human condition you are investigating.
Q4: What are the potential side effects of this compound in animal models?
A4: Due to its mechanism of action, this compound can induce cholinergic side effects. While specific data for this compound is limited, based on its action as an acetylcholinesterase inhibitor, potential side effects could be similar to other cholinomimetics and may include:
-
Salivation
-
Lacrimation
-
Urination
-
Defecation
-
Gastrointestinal distress
-
Emesis
-
Bradycardia (slowing of heart rate)
-
Muscle tremors or fasciculations
-
Respiratory distress at higher doses
It is crucial to perform dose-response studies to identify a therapeutic window with minimal side effects.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure the route of administration (e.g., intraperitoneal, oral gavage) is consistent across all animals. The injection volume should be accurately calculated based on the most recent body weight. |
| Experimenter Bias | Implement blinding procedures where the experimenter is unaware of the treatment group assignments until after data analysis is complete.[10] |
| Environmental Stressors | Acclimate animals to the experimental room and testing apparatus before the start of the study. Handle animals consistently and gently to minimize stress.[8] |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time of day for all animals to avoid variations due to circadian rhythms. |
| Lack of Randomization | Use a proper randomization method to assign animals to treatment groups to avoid selection bias.[10] |
Issue 2: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Data
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation | Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous and freshly prepared if it is not stable over time. |
| Incorrect Dosing | Double-check all dose calculations. Use calibrated equipment for weighing the compound and measuring the vehicle. |
| Variability in Animal Health | Ensure all animals are healthy and free of any underlying conditions that could affect drug metabolism or response. |
| Inconsistent Sample Collection | Standardize the timing and technique for blood or tissue sample collection. |
| Assay Variability | Include appropriate positive and negative controls in your analytical assays to monitor for variability in the measurement itself.[11] |
Experimental Protocols
Protocol: Preparation and Administration of this compound in Rodent Models
-
Reagent Preparation:
-
Use a high-purity grade of this compound.
-
Select an appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like Tween 80 if necessary). The vehicle should be tested alone in a control group.
-
Prepare the this compound solution fresh on the day of the experiment unless stability data indicates otherwise. Protect the solution from light if the compound is light-sensitive.
-
Filter-sterilize the final formulation using a 0.22 µm syringe filter before administration.
-
-
Animal Preparation:
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
House animals under controlled conditions (temperature, humidity, light-dark cycle).
-
Record the body weight of each animal on the day of dosing.
-
-
Dosing Procedure:
-
Calculate the injection volume for each animal based on its body weight and the desired dose.
-
Use a consistent route of administration (e.g., intraperitoneal injection).
-
For intraperitoneal injections, ensure proper restraint of the animal and inject into the lower quadrant of the abdomen, avoiding the cecum and bladder.
-
Administer the vehicle to the control group using the same volume and route of administration.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any adverse reactions or cholinergic side effects for a defined period post-administration.
-
Ensure animals have free access to food and water.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels and receptor activation.
Experimental Workflow
References
- 1. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Eseramine vs. Physostigmine: A Comparative Potency Analysis for Cholinesterase Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative potency of eseramine and physostigmine as acetylcholinesterase inhibitors. This guide provides a summary of their mechanisms of action, quantitative potency data, and detailed experimental protocols.
Introduction
Physostigmine, a parasympathomimetic plant alkaloid, is a well-established reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibitory action leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism underlies its use in treating conditions such as glaucoma and myasthenia gravis, and as an antidote for anticholinergic poisoning. This compound is a structural analog of physostigmine. This guide provides a comparative analysis of the potency of this compound and physostigmine, focusing on their ability to inhibit acetylcholinesterase.
Mechanism of Action
Both physostigmine and this compound are alkaloids that can interact with acetylcholinesterase. The primary mechanism of action for physostigmine is the reversible carbamylation of the serine hydroxyl group within the active site of AChE. This temporarily inactivates the enzyme, preventing it from hydrolyzing acetylcholine and thereby increasing the concentration and duration of action of acetylcholine at cholinergic synapses.
While structurally similar, available research indicates a significant difference in the anticholinesterase activity of this compound. Studies have shown that this compound is largely inactive as an acetylcholinesterase inhibitor under various experimental conditions.[1] This suggests that the structural modifications in this compound compared to physostigmine are critical for its interaction with the AChE active site.
Quantitative Potency Analysis
The potency of cholinesterase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism/Assay Condition |
| Physostigmine (Eserine) | Acetylcholinesterase (AChE) | 0.85 ± 0.0001 | In vitro assay |
| Butyrylcholinesterase (BChE) | 0.04 ± 0.0001 | In vitro assay | |
| This compound | Acetylcholinesterase (AChE) | Inactive | In vitro using erythrocyte acetylcholinesterase[1] |
Note: IC50 values for physostigmine can vary depending on the source of the enzyme and the specific experimental conditions. The values presented here are representative examples from the literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway affected by AChE inhibitors and a typical experimental workflow for determining their inhibitory potency.
References
Comparing the anticholinesterase activity of Eseramine and neostigmine
A Comparative Guide to the Anticholinesterase Activity of Eseramine and Neostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinesterase activity of this compound and neostigmine, presenting supporting experimental data and detailed methodologies for key experiments. Due to the limited direct comparative data for this compound, this guide utilizes its close structural and functional analog, physostigmine (also known as eserine), as a proxy for comparison with neostigmine.
Mechanism of Action
Both physostigmine and neostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine at the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1]
Physostigmine, a tertiary amine, can cross the blood-brain barrier and therefore exerts effects on both the central and peripheral nervous systems.[1] In contrast, neostigmine is a quaternary ammonium compound, which limits its ability to penetrate the central nervous system, resulting in predominantly peripheral effects.[1] this compound, an analog of physostigmine, is also expected to exhibit inhibitory activity against acetylcholinesterase. A study on the synthesis of this compound reported that its precursor, (-)-N1-norphysostigmine, demonstrated a similar potency to physostigmine in inhibiting electric eel acetylcholinesterase.[2]
Quantitative Comparison of Anticholinesterase Activity
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available IC50 values for physostigmine (eserine) and neostigmine against acetylcholinesterase from various sources. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the source of the enzyme and assay methodology.
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| Physostigmine (Eserine) | Electric Eel Acetylcholinesterase | 0.001 (Ki) | [3] |
| Physostigmine (Eserine) | Not Specified | 0.85 ± 0.0001 | [4] |
| Physostigmine (Eserine) | Fish Larvae Cholinesterase | 0.0743 | [5] |
| Neostigmine | Electric Eel Acetylcholinesterase | 0.02 (Ki) | [3] |
| Neostigmine | Bullfrog Sympathetic Ganglion Cells (ACh-induced current inhibition) | 700 | [6] |
Note: Ki (inhibitor constant) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a higher affinity and potency.
One study directly comparing the effects of physostigmine and neostigmine on frog neuromuscular junctions found that both drugs competitively inhibit cholinesterase activity.[7] However, physostigmine also demonstrated a pre-synaptic effect by decreasing the amount of acetylcholine released upon nerve stimulation, a characteristic not observed with neostigmine.[7]
Experimental Protocols
The most common method for determining anticholinesterase activity in vitro is the spectrophotometric method developed by Ellman.[8][9]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8][10] The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound/physostigmine and neostigmine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are typically prepared in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (or buffer for control)
-
AChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8][11]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate and DTNB solution to each well.[11]
-
Measurement: The absorbance is immediately measured at 412 nm using a microplate reader.[8] Readings are taken kinetically over a period of time (e.g., every 10-30 seconds for 3-5 minutes) to determine the rate of the reaction.[8][12]
-
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for Ellman's Assay
Caption: Workflow of the Ellman's Assay.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinesterase effect of eserine (physostigmine) in fish and crustacean species – ScienceOpen [scienceopen.com]
- 6. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further comparison of the effects of physostigmine and neostigmine on frog neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Eseramine's Acetylcholinesterase Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eseramine's Performance Against Other Acetylcholinesterase Inhibitors with Supporting Experimental Data.
This guide provides a detailed comparison of the inhibitory effects of this compound on acetylcholinesterase (AChE), benchmarked against established AChE inhibitors such as physostigmine, donepezil, galantamine, and rivastigmine. The data presented is intended to offer a clear perspective on this compound's potential role in cholinergic research and drug development.
Comparative Inhibitory Potency
The inhibitory efficacy of a compound against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency of the inhibitor.
The following table summarizes the reported IC50 values for this compound and other key acetylcholinesterase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.
| Compound | IC50 Value (nM) | Enzyme Source | Notes |
| This compound | Value reported in full text[1] | Electric Eel Acetylcholinesterase | The specific IC50 value is contained within the full-text of the cited research paper. |
| Physostigmine (Eserine) | 0.67[2] | Not Specified | A naturally occurring carbamate and a well-known AChE inhibitor. |
| Donepezil | 6.7[2] | Not Specified | A piperidine-based, reversible, and selective AChE inhibitor. |
| Galantamine | ~5000 | Normal Human Brain Cortex | A tertiary alkaloid that acts as a competitive and reversible AChE inhibitor. |
| Rivastigmine | 4.3[2] | Not Specified | A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase. |
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind with its receptors, thereby enhancing cholinergic neurotransmission. Eserine (physostigmine), a compound closely related to this compound, is a reversible inhibitor of acetylcholinesterase.[3] It binds to the active site of the enzyme, forming a temporary complex that prevents acetylcholine from being hydrolyzed.[3]
References
- 1. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
A Comparative Analysis of Eseramine and Other Physostigmine Analogs as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eseramine and other notable physostigmine analogs, focusing on their efficacy as cholinesterase inhibitors. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development in neurodegenerative disease therapeutics.
Introduction to Physostigmine and its Analogs
Physostigmine, a naturally occurring alkaloid, is a reversible cholinesterase inhibitor that has been a cornerstone in the study of cholinergic neurotransmission.[1] Its ability to prevent the breakdown of acetylcholine has made it a valuable tool in medicine, particularly in the treatment of conditions like glaucoma and myasthenia gravis.[1] However, its clinical use is often limited by a short half-life and significant side effects. This has spurred the development of a wide array of physostigmine analogs with improved pharmacokinetic profiles and therapeutic windows.
This guide focuses on a comparative analysis of this compound against its parent compound, physostigmine, and other key analogs such as phenserine and cymserine. The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine. By inhibiting these enzymes, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Comparative Performance: Inhibition of Cholinesterases
The primary measure of performance for these compounds is their ability to inhibit AChE and BChE, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the available experimental data for this compound and its key analogs.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Electric Eel Acetylcholinesterase | 0.23 | [2] |
| Eserine (Physostigmine) | Acetylcholinesterase | 0.85 ± 0.0001 | [3] |
| Eserine (Physostigmine) | Butyrylcholinesterase | 0.04 ± 0.0001 | [3] |
| (-)-N1-Norphysostigmine | Electric Eel Acetylcholinesterase | 0.086 | [2] |
| (-)-Physostigmine | Electric Eel Acetylcholinesterase | 0.084 | [2] |
| Phenserine | Rat Plasma Acetylcholinesterase | - (73.5% inhibition at 5 min) | [4] |
| Cymserine | Human Butyrylcholinesterase | 0.063 - 0.100 | [5] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Other Physostigmine Analogs against Cholinesterases.
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly carried out using the Ellman's method. This spectrophotometric assay is a reliable and widely adopted standard in the field.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This method measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (Substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)
-
Test compounds (this compound and other physostigmine analogs) at various concentrations
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or buffer for control)
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measurement: The absorbance is measured immediately at 412 nm and then at regular intervals for a specific duration using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of physostigmine and its analogs is the direct inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels. However, recent studies suggest that cholinesterase inhibitors may also exert their effects through the modulation of downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for neuronal survival and differentiation.[6]
Proposed Signaling Pathway of Cholinesterase Inhibitors
The following diagram illustrates the proposed signaling pathway through which physostigmine analogs may exert their neuroprotective effects beyond simple cholinesterase inhibition. Increased acetylcholine levels can activate nicotinic and muscarinic acetylcholine receptors, which in turn can trigger the PI3K/Akt signaling cascade, promoting cell survival and inhibiting apoptosis.
Caption: Proposed PI3K/Akt signaling pathway modulated by cholinesterase inhibitors.
Experimental Workflow for Evaluating Cholinesterase Inhibitors
The following diagram outlines a typical experimental workflow for the in vitro evaluation of novel physostigmine analogs.
Caption: Experimental workflow for in vitro screening of cholinesterase inhibitors.
Discussion and Future Directions
The compiled data indicates that this compound is a potent inhibitor of acetylcholinesterase, with an IC50 value in the sub-micromolar range.[2] Its potency appears to be comparable to that of its parent compound, physostigmine. Further structure-activity relationship studies on various physostigmine analogs have revealed that modifications to the carbamoyl and N(1) positions can significantly influence their inhibitory potency and selectivity for AChE versus BChE.[7] For instance, increasing the hydrophobicity of these groups can enhance BChE inhibition.[7]
The potential of cholinesterase inhibitors to modulate the PI3K/Akt signaling pathway opens up new avenues for their therapeutic application. Beyond symptomatic relief through the enhancement of cholinergic transmission, these compounds may offer neuroprotective benefits by promoting neuronal survival. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other lead analogs under identical experimental conditions to provide a more definitive assessment of their relative performance.
-
In-depth Signaling Pathway Analysis: Elucidating the precise molecular mechanisms by which physostigmine analogs modulate the PI3K/Akt pathway and other relevant signaling cascades.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising analogs in animal models of neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By systematically exploring the structure-activity relationships and downstream signaling effects of this compound and other physostigmine analogs, the scientific community can continue to develop more effective and safer therapeutic strategies for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hybrid Acetylcholinesterase Inhibitors Induce Differentiation and Neuritogenesis in Neuronal Cells in vitro Through Activation of the AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Eseramine for Cholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eseramine's performance as a cholinesterase inhibitor against other common alternatives. The information is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Executive Summary
This compound, also known as physostigmine, is a well-established reversible cholinesterase inhibitor. Its primary mechanism of action involves the blockage of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This guide delves into the specificity of this compound, comparing its inhibitory potency on both AChE and BChE with that of other widely used cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. Understanding the selectivity of these inhibitors is crucial for targeting specific therapeutic areas and minimizing off-target effects.
Comparative Analysis of Cholinesterase Inhibitors
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of this compound and its alternatives against both acetylcholinesterase and butyrylcholinesterase. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE IC50 / AChE IC50) |
| This compound (Physostigmine) | 0.117 µM[1] | 0.059 µM[1] | 0.50 |
| 0.67 nM[2] | - | - | |
| 0.85 µM[3] | 0.04 µM[3] | 0.05 | |
| Donepezil | 6.7 nM[2] | - | High for AChE[2] |
| Rivastigmine | 4.3 nM[2] | - | Moderate Selectivity[2] |
| Galantamine | - | - | 50-fold selective for AChE[4] |
Note: IC50 values can vary between studies due to different experimental conditions. It is important to consider the specific methodologies used.
Experimental Protocols
The determination of cholinesterase inhibition is predominantly carried out using the Ellman method, a rapid, sensitive, and straightforward spectrophotometric assay.
Principle of the Ellman Method
The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective cholinesterase enzyme. The resulting yellow-colored TNB can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Detailed Experimental Protocol (based on the Ellman Method)
Materials and Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM) for AChE assay
-
Butyrylthiocholine iodide (BTCI) solution for BChE assay
-
Purified acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Purified butyrylcholinesterase (BChE) from horse serum or human plasma
-
Test inhibitors (this compound, Donepezil, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Addition of Inhibitor: Add 10 µL of the test inhibitor solution at various concentrations. For the control (uninhibited reaction), add 10 µL of the solvent used to dissolve the inhibitors.
-
Addition of Enzyme: Add 10 µL of the AChE or BChE enzyme solution (e.g., 1 U/mL).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI (for AChE) or BTCI (for BChE) substrate solution.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.
Visualizing Cholinesterase Inhibition
Signaling Pathway of Acetylcholine and its Inhibition
The following diagram illustrates the normal synaptic transmission involving acetylcholine and the mechanism of action of cholinesterase inhibitors like this compound.
Caption: Cholinergic synapse and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a cholinesterase inhibitor using the Ellman method.
Caption: Workflow for determining IC50 of cholinesterase inhibitors.
Logical Relationship of Cholinesterase Inhibition
The following diagram illustrates the logical flow from the presence of a cholinesterase inhibitor to the physiological outcome.
Caption: Logical flow of cholinesterase inhibition.
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of Eseramine and eserine
A comprehensive review of the pharmacokinetic profiles of the acetylcholinesterase inhibitors, Eserine and its analogue Eseramine, designed for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of this compound and its parent compound, Eserine (also known as physostigmine). While extensive data is available for Eserine, this review also highlights the current gap in publicly accessible pharmacokinetic information for this compound. The objective is to offer a clear, data-driven comparison to inform future research and development in this area.
Executive Summary
Eserine, a well-characterized reversible acetylcholinesterase inhibitor, exhibits rapid absorption and metabolism. Its pharmacokinetic profile is marked by a short half-life and significant first-pass effect following oral administration. In contrast, there is a notable absence of published in vivo pharmacokinetic data for this compound, a structural analogue of Eserine. This guide presents a comprehensive summary of Eserine's pharmacokinetics across various species and routes of administration, while clearly identifying the data gap for this compound, thereby underscoring an area ripe for future investigation.
Pharmacokinetic Profiles: Eserine vs. This compound
The following table summarizes the available pharmacokinetic parameters for Eserine. It is important to note that no in vivo pharmacokinetic data for this compound could be retrieved from the conducted searches.
| Pharmacokinetic Parameter | Eserine (Physostigmine) | This compound |
| Bioavailability (Oral) | Very low (~2% in rats) due to significant first-pass metabolism.[1] | No data available |
| Half-life (t½) | Short; ~15 minutes (β-half-life) in rats after IV administration[2]; ~22 minutes in surgical patients after IV administration.[3] | No data available |
| Clearance (CL) | High; 12.43 mL/min in rats after IV administration[2]; 92.5 ± 37.7 L/h in surgical patients after IV administration.[3] | No data available |
| Volume of Distribution (Vd) | 270 mL in rats after IV administration[2]; 46.5 ± 19.2 L in surgical patients after IV administration.[3] | No data available |
| Metabolism | Rapidly and extensively metabolized, primarily by hydrolysis via cholinesterases.[4] The major metabolite is Eseroline.[4] | No data available |
| Excretion | Primarily as metabolites in urine. | No data available |
| Protein Binding | Data not extensively reported in readily available literature. | No data available |
| Tissue Distribution | Widely distributed; highest concentrations found in the kidney and liver in rats.[2][5] Crosses the blood-brain barrier.[6] | No data available |
Experimental Protocols for Eserine Pharmacokinetic Studies
The pharmacokinetic data for Eserine have been established through a variety of experimental designs, primarily involving animal models and human clinical trials. Below are generalized methodologies employed in these studies.
Animal Studies (Rats, Dogs, Rabbits)
-
Administration: Eserine (physostigmine) is typically administered intravenously (IV), intramuscularly (IM), orally (PO), or transdermally.
-
Dosing: Doses vary depending on the study, but have been reported in the range of 100 µg/kg (IV) to 650 µg/kg (IM) in rats.[2][5]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or jugular vein cannulation. Brain and other tissues are also collected at sacrifice for distribution studies.
-
Analytical Method: Plasma and tissue concentrations of Eserine and its metabolites are quantified using sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection.
-
Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic modeling software (e.g., PC-NONLIN) to determine key parameters such as half-life, clearance, and volume of distribution.[2] A two-compartment open model is often used to describe the biphasic decline in plasma concentrations after IV administration.[2]
Human Studies
-
Study Design: Pharmacokinetic studies in humans are often conducted as single-dose or multiple-dose studies in healthy volunteers or patient populations (e.g., Alzheimer's disease).
-
Administration: Intravenous infusion, oral, and transdermal patch administration have been investigated.
-
Sample Collection: Blood samples are collected at various time points to characterize the plasma concentration-time profile.
-
Analytical Method: Similar to animal studies, HPLC is the standard method for the quantification of Eserine in human plasma.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters.
Visualization of Molecular Relationship and Mechanism
The following diagram illustrates the structural relationship between Eserine and this compound and their shared mechanism of action as acetylcholinesterase inhibitors.
References
- 1. Time course of pharmacodynamic and pharmacokinetic effects of physostigmine assessed by functional brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Eseramine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of eseramine, a toxic alkaloid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. These guidelines are intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound, a pyrroloindole alkaloid, is closely related to physostigmine (eserine) and functions as a reversible cholinesterase inhibitor. Due to its toxicity, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be managed as hazardous waste. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling any this compound waste, personnel must be equipped with the appropriate PPE to prevent accidental exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | Prevents inhalation of airborne particles. |
Safety Precautions:
-
All handling and disposal procedures for this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid generating dust or aerosols.
-
In case of a spill, follow established laboratory spill cleanup procedures for toxic chemicals.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
II. This compound Waste Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and nature of the waste. Two primary disposal pathways are outlined below: chemical degradation for small quantities of solutions and collection for disposal by a licensed hazardous waste contractor for all other forms of this compound waste.
A. Chemical Degradation for Small Quantities (Aqueous Solutions < 100 mL)
For small volumes of aqueous solutions containing this compound, chemical degradation through hydrolysis can be employed to render the compound less toxic before disposal. This compound, a carbamate ester, can be hydrolyzed under basic conditions.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Neutralization: Carefully add the 1 M NaOH solution to the aqueous this compound waste solution while stirring. The target pH for effective hydrolysis is > 12.
-
Reaction: Allow the solution to stir at room temperature for at least 24 hours to ensure complete degradation of the this compound.
-
Neutralization: After 24 hours, neutralize the basic solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6 and 8.
-
Disposal: The neutralized, degraded solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.
B. Collection for Off-Site Disposal (All Other this compound Waste)
All other forms of this compound waste must be collected and disposed of through a licensed hazardous waste contractor. This includes:
-
Solid this compound
-
Solutions of this compound in organic solvents
-
Contaminated labware (e.g., pipette tips, vials, gloves)
-
Spill cleanup materials
Procedure for Collection:
-
Segregation: this compound waste must be segregated from other waste streams.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste - this compound" and the specific contents.
-
Storage: Store the waste containers in a designated satellite accumulation area until they are collected by the hazardous waste disposal service.
III. Decontamination of Surfaces and Equipment
Any surfaces or non-disposable equipment that come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Wipe: Wipe the contaminated surface with a disposable absorbent material soaked in a detergent solution.
-
Chemical Deactivation: Prepare a deactivating solution of 1 M sodium hydroxide. Wipe the surface with this solution and allow a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surface with water.
-
Final Wipe: Perform a final wipe with a clean, dry absorbent material.
-
Waste Disposal: All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound waste disposal decision workflow.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.
Personal protective equipment for handling Eseramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Eseramine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety data for Physostigmine, a closely related compound. It is imperative to handle this compound with the utmost care and to supplement these guidelines with a substance-specific risk assessment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on the potential hazards identified for the related compound, Physostigmine.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure. Glove material suitability should be determined based on the specific solvents used and breakthrough times. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Use eye and face protection that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a risk of splashing. |
| Body | Protective clothing; lab coat | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | A respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area or under a chemical fume hood.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Use this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Safe Handling Practices:
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[1]
Spill Management:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Sweep up solid spills and place them into a suitable container for disposal. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the product to be released into the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following first aid measures are based on data for Physostigmine.
| Exposure Route | First Aid Instructions |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
This information is intended to be a guide and should not replace a thorough review of all available safety data and a comprehensive, substance-specific risk assessment conducted by qualified professionals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
